molecular formula C5H9NO B2689559 2-(Propan-2-yloxy)acetonitrile CAS No. 84847-42-7

2-(Propan-2-yloxy)acetonitrile

Cat. No.: B2689559
CAS No.: 84847-42-7
M. Wt: 99.133
InChI Key: ANOCAHQLPCCXRB-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)acetonitrile is an organic compound with the molecular formula C5H9NO It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to an acetonitrile backbone with an isopropyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yloxy)acetonitrile typically involves the reaction of isopropyl alcohol with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isopropyl alcohol attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or ethers.

Scientific Research Applications

2-(Propan-2-yloxy)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The isopropyl ether substituent can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

    Acetonitrile: A simpler nitrile compound without the isopropyl ether substituent.

    2-(Methoxy)acetonitrile: Similar structure but with a methoxy group instead of an isopropyl ether.

    2-(Ethoxy)acetonitrile: Similar structure but with an ethoxy group instead of an isopropyl ether.

Uniqueness: 2-(Propan-2-yloxy)acetonitrile is unique due to the presence of the isopropyl ether group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-propan-2-yloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2)7-4-3-6/h5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCAHQLPCCXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84847-42-7
Record name 2-(propan-2-yloxy)acetonitrile
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